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Compound of Interest

Compound Name: 2-Cyclopropoxy-N-methylaniline

CAS No.: 1243439-17-9

Cat. No.: B1378905

Get Quote

Introduction and Strategic Context
2-Cyclopropoxy-N-methylaniline is a highly specialized secondary aniline derivative utilized

as a critical building block in advanced pharmaceutical synthesis. Notably, it serves as a key

intermediate in the design of gut-restricted thiazolidine agonists targeting the G protein-coupled

bile acid receptor 1 (), which are investigated for the treatment of metabolic disorders like Type

II diabetes[1].

Because the integrity of the final active pharmaceutical ingredient (API) relies entirely on the

quality of its precursors, rigorous analytical characterization of this intermediate is mandatory.

This application note details a self-validating, orthogonal analytical strategy to confirm the

identity, structural integrity, and chromatographic purity of 2-Cyclopropoxy-N-methylaniline.

Physicochemical Profile
Understanding the baseline physicochemical properties is the first step in designing an

effective analytical methodology. The basicity of the secondary amine and the high ring strain
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of the cyclopropoxy group dictate the parameters for both chromatography and spectroscopy.

Property Value

Chemical Name 2-Cyclopropoxy-N-methylaniline

CAS Registry Number 1243439-17-9[2]

Molecular Formula C10H13NO[2]

Molecular Weight 163.22 g/mol [2]

Predicted Boiling Point ~258.0 °C[3]

Predicted pKa ~6.07[3]

Structural Class Secondary Aromatic Amine / Ether

Integrated Analytical Workflow
To prevent false positives and ensure absolute confidence in the batch release, we employ an

orthogonal workflow where multiple independent techniques cross-verify the compound's

profile.
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Orthogonal Analytical Techniques
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2-Cyclopropoxy-N-methylaniline
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Structural Elucidation
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RP-HPLC-UV
Chromatographic Purity

Data Integration
Cross-Validation Matrix

Final Characterization Report
(Identity & Purity Verified)

Click to download full resolution via product page

Analytical workflow for characterizing 2-Cyclopropoxy-N-methylaniline.

Protocol I: Structural Elucidation (NMR & HR-LC-
MS)
High-Resolution Liquid Chromatography-Mass
Spectrometry (HR-LC-MS)

Objective: Confirm the exact molecular mass and empirical formula.

Methodology:

Dilute the sample to 1 µg/mL in Methanol containing 0.1% Formic Acid.
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Inject 1 µl into an HR-LC-MS system equipped with a Time-of-Flight (TOF) analyzer.

Operate the Electrospray Ionization (ESI) source in positive mode.

Causality & Expert Insight: In positive ESI, the secondary amine group (pKa ~6.07[3]) readily

accepts a proton. The addition of 0.1% formic acid to the diluent acts as an abundant proton

donor, maximizing ionization efficiency to yield a stable [M+H]+ ion at m/z 164.1070[4].

Nuclear Magnetic Resonance (1H & 13C NMR)
Objective: Map the molecular framework and confirm regiochemistry.

Methodology:

Weigh 15 mg of the synthesized compound.

Dissolve completely in 0.6 mL of Chloroform-d (CDCl3) containing 0.03% v/v

Tetramethylsilane (TMS) as an internal reference.

Acquire 1H NMR at 400 MHz (16 scans, D1 = 2s) and 13C NMR at 100 MHz (1024 scans,

D1 = 2s).

Causality & Expert Insight: CDCl3 is the optimal solvent due to the low polarity of the

cyclopropoxy and methyl groups[4]. The cyclopropoxy group provides a highly diagnostic

NMR signature: the extreme ring strain and specific carbon hybridization shield the

cyclopropyl methylene protons, shifting them significantly upfield (typically 0.5–0.9 ppm)

compared to standard aliphatic ethers. The N-methyl protons will present as a sharp singlet

integrating to 3H near 2.8 ppm, confirming the secondary amine structure.

Protocol II: Purity Profiling via RP-HPLC-UV
While GC-MS can be used for volatile anilines, it often requires time-consuming derivatization

to prevent thermal degradation[5]. Reversed-Phase HPLC () is the preferred, non-destructive

alternative for purity assessment.

Objective: Quantify the chromatographic purity of the batch (Target: ≥98%[2]).

Methodology:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

Flow Rate: 1.0 mL/min.

Detection: Photodiode Array (PDA) extracting at 254 nm and 280 nm.

Sample Prep: Dissolve 1.0 mg/mL of the analyte in 50:50 Water:Acetonitrile. Inject 5 µL.

Causality & Expert Insight: Anilines are notorious for severe peak tailing on silica-based

reversed-phase columns. This occurs because the basic secondary amine interacts with

residual, unendcapped silanol groups on the stationary phase[6]. By utilizing an acidic

mobile phase modifier (0.1% Formic Acid, pH ~2.7), both the analyte and the silanol groups

become protonated. This electrostatic ion-repulsion completely suppresses secondary

retention mechanisms, ensuring the sharp, symmetrical peaks required for accurate area-

under-the-curve (AUC) integration[5].

System Self-Validation (Trustworthiness)
A robust analytical protocol must be a self-validating system, meaning the orthogonal

techniques cross-verify each other to eliminate the possibility of a false positive:

Mass vs. Structure: HR-LC-MS confirms the exact mass and empirical formula (C10H13NO),

but mass alone cannot differentiate between regioisomers (e.g., meta- vs. ortho-

cyclopropoxy substitution). NMR resolves the exact regiochemistry and confirms the intact

cyclopropoxy ring, thereby validating the MS formula[4].

Purity vs. Integration: RP-HPLC ensures that the sample exists as a single major component

(>98% purity)[2]. This chromatographic purity validates the NMR spectrum by confirming that

any minor peaks observed are true structural phenomena (like complex splitting patterns)

rather than overlapping, co-eluting impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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